7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with the molecular formula C8H10N2O4S. It is known for its unique structure, which includes a benzodioxine ring system and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides under alkaline conditions. For instance, 1,4-benzodioxane-6-amine can be reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the desired sulfonamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, alkyl or aralkyl halides, and bases such as lithium hydride. Reaction conditions typically involve the use of solvents like DMF and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to explore their biological and chemical properties.
Scientific Research Applications
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as Alzheimer’s.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme folate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of purines and ultimately affects bacterial growth and survival. The exact molecular pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide: Similar in structure but lacks the amino group.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These derivatives have different alkyl or aralkyl groups attached to the nitrogen atom.
Uniqueness
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the benzodioxine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCKMBVZFVKDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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